Isononylalkohol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Isononyl alcohol has a wide range of applications in scientific research and industry:

Wirkmechanismus

Target of Action

Isononyl alcohol (INA), also known as isononanol, is primarily used as a chemical intermediate in various industries . It is an essential ingredient in the production of plasticizers, lubricants, and various specialty chemicals . Its primary targets are the molecules that it interacts with to produce these products.

Mode of Action

INA interacts with its targets through chemical reactions. It is typically produced by hydroformylation of octenes . Isomeric octenes are produced by dimerization of butenes . These alcohol mixtures are used as solvents in paints and as precursors to plasticizers .

Biochemical Pathways

The biochemical pathways involved in the action of INA are primarily related to its production and use in the creation of other compounds. For instance, INA is often used to make plasticizers such as Diisononyl Phthalate (DINP), Diisononyl Adipate (DINA), and Triisononyl Trimellitate (TINTM) . These compounds are then used in various applications, including in the PVC industry .

Pharmacokinetics

Its properties, such as high stability and low volatility, affect its bioavailability in the industrial processes it is used in .

Result of Action

The result of INA’s action is the production of various compounds, including plasticizers and lubricants . These products have a wide range of applications, from the automotive industry to wire and cable manufacturing .

Action Environment

The action of INA can be influenced by various environmental factors. For instance, the shift towards environmentally friendly and sustainable products has led to the development of bio-based INA . Additionally, regulatory standards and environmental regulations can affect production practices and product quality .

Biochemische Analyse

Biochemical Properties

It is known to be a ligand for the olfactory receptor OR51B5 . This interaction can increase the levels of intracellular calcium in certain cells .

Cellular Effects

Isononyl alcohol has been shown to affect cellular processes. For instance, it has been found to increase the levels of intracellular calcium in acute myelogenous leukemia (AML) patient blood cells and K562 cells . This suggests that Isononyl alcohol may influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known to interact with the olfactory receptor OR51B5 . This interaction leads to an increase in intracellular calcium levels, which could potentially influence various cellular processes .

Metabolic Pathways

It is typically produced by the hydroformylation of octenes , suggesting that it may be involved in metabolic pathways related to these compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isononyl alcohol is typically produced by the hydroformylation of octenes, which are isomeric octenes produced by the dimerization of butenes . The hydroformylation process involves the reaction of octenes with carbon monoxide and hydrogen in the presence of a catalyst, usually rhodium or cobalt-based . The reaction conditions for hydroformylation include moderate temperatures and pressures to ensure the formation of the desired alcohol.

Industrial Production Methods

The industrial production of isononyl alcohol has evolved over the years. Initially, the high-pressure cobalt process was used, which required high temperatures and pressures and generated significant byproducts . the development of the low-pressure oxo process utilizing a rhodium-based catalyst has made the production more efficient and environmentally friendly . This process involves the hydroformylation of a C8-rich olefin mixture, followed by hydrogenation to produce isononyl alcohol .

Analyse Chemischer Reaktionen

Types of Reactions

Isononyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Substitution: Isononyl alcohol can undergo substitution reactions with halogenating agents to form isononyl halides.

Major Products

The major products formed from these reactions include isononanoic acid, isononane, and isononyl halides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5,5-Trimethyl-1-hexanol: Another nine-carbon alcohol used in similar applications as isononyl alcohol.

Nonyl alcohol: A straight-chain nine-carbon alcohol with similar properties but different industrial applications.

Uniqueness

Isononyl alcohol is unique due to its branched structure, which imparts specific properties such as lower volatility and higher stability compared to straight-chain alcohols . This makes it particularly valuable in the production of high-performance plasticizers and other specialty chemicals .

Eigenschaften

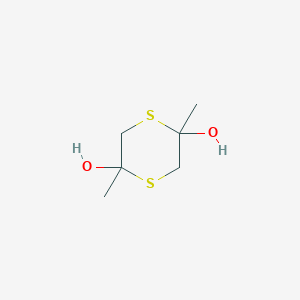

IUPAC Name |

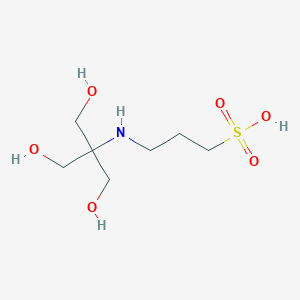

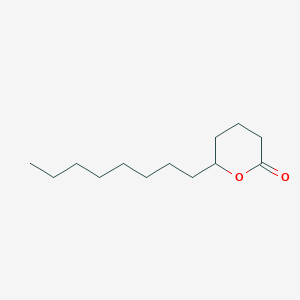

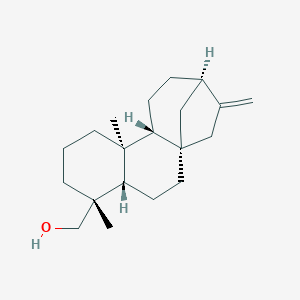

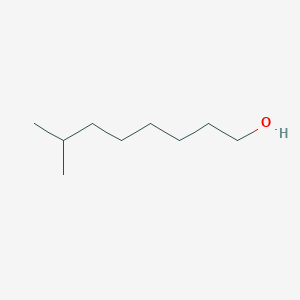

7-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDKYHPHANITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058675 | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2430-22-0, 27458-94-2, 68526-84-1 | |

| Record name | 7-Methyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanol, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY36Z95MC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary industrial application of isononyl alcohol (INA)?

A1: Isononyl alcohol is mainly used as a precursor in the production of plasticizers, primarily for the polyvinyl chloride (PVC) industry. [] These plasticizers, including diisononyl phthalate (DINP), diisononyl adipate (DINA), and triisononyl trimellitate (TINTM), are found in various products like automotive parts, electrical wires, cables, and more. []

Q2: Can you describe a method for synthesizing cyclohexane-1,2-diisononyl phthalate using isononyl alcohol?

A2: Cyclohexane-1,2-diisononyl phthalate can be synthesized by reacting isononyl alcohol with cyclohexane-1,2-dimethyl anhydride in the presence of a catalyst and a water-carrying agent. [] Following the reaction, the water-carrying agent and unreacted isononyl alcohol are removed. After cooling, a filtration solvent is added, and the mixture is filtered. Silica gel H is used to remove the solvent from the filtrate, resulting in the pure cyclohexane-1,2-diisononyl phthalate product. []

Q3: How does the reaction temperature affect the synthesis of 1,2-Cyclohexanedicarboxylic acid diisononyl ester from isononyl alcohol and hexahydrophthalic anhydride?

A3: Research shows that conducting the esterification reaction at a temperature of 230°C results in an optimal esterification rate. [] This temperature, along with a reaction time of 4 hours, a molar ratio of isononyl alcohol to hexahydrophthalic anhydride of 2.8, and a catalyst dosage of 0.25% (based on hexahydrophthalic anhydride), were found to be the most suitable conditions. []

Q4: Besides plasticizers, are there other applications for isononyl alcohol derivatives?

A4: Yes, isononyl isononanoate, synthesized from isononyl alcohol and isononyl acid, is used in cosmetics. [] It offers a good spreading property without being overly oily, making it a suitable alternative to natural and mineral oils. []

Q5: Can isononyl alcohol be used to determine the age of Iberian dry-cured ham?

A5: Research suggests that the presence of 2-isononanol in the subcutaneous fat of Iberian dry-cured ham can be used as a potential marker for predicting the dry-curing time. [] A study utilizing purge and trap-gas chromatography-mass spectroscopy identified 2-isononanol, alongside other volatile alcohols and esters, in increasing amounts as the ham matured over 1022 days. []

Q6: What is the fate of adipate plasticizers in food packaging?

A6: Adipate plasticizers, commonly used in polyvinyl chloride (PVC) films for food packaging, have been found to migrate into foods. [] This migration is more pronounced in foods cooked with oil. Interestingly, these adipates can decompose into adipic acid and alcohol when in contact with certain non-cooked foods like swordfish and lotus roots. [] This decomposition is primarily attributed to the presence of bacteria in the PVC films. []

Q7: What are the potential benefits of using mix butylene catalytic oligomerization products?

A7: The oligomer products derived from mix butylene catalytic oligomerization can be utilized to produce high-octane gasoline components, isononyl alcohol, and p-tert-octylphenol. [] This process offers a way for industries to utilize remaining butylene, leading to economic and environmental benefits. []

Q8: How does diisononyl terephthalate (DINT) compare to other plasticizers?

A8: DINT stands out for its low mobility and glass-transition temperature (GTT). [] It's suitable for plastic products needing high plasticizer content (over 70 PHR) and finds applications in manufacturing tubes, electric wires and cables, sports mats, and more. []

Q9: Can isononanoic acid be synthesized from 2-ethyl hexanol?

A9: Yes, isononanoic acid can be synthesized from 2-ethyl hexanol through a multi-step process. [] This involves the dehydrogenation of 2-ethyl hexanol to an octene, followed by hydroformylation to yield isononanol. The final step is the oxidation of isononanol to produce isononanoic acid. [] This acid can then be used to create various derivatives like vinyl isononanoate, glycidyl ester, and others. []

Q10: Does isononyl alcohol interact with any olfactory receptors?

A11: Research indicates that isononyl alcohol acts as an agonist for the olfactory receptor OR51B5. [] This receptor is found in human skin cells, specifically in the suprabasal keratinocytes. [] Activation of OR51B5 by isononyl alcohol triggers a cAMP-dependent pathway, influencing cell migration, regeneration of keratinocyte monolayers, and the secretion of IL-6. []

Q11: Can waste polyethylene terephthalate (PET) be used to synthesize rubber plasticizers?

A12: Yes, waste PET can be chemically recycled to create rubber plasticizers like diisononyl terephthalate (DINTP). [] This involves depolymerizing PET using isononyl alcohol and a catalyst. [] This method not only provides a sustainable solution for PET waste but also yields plasticizers with comparable properties to commercially available options like dioctyl phthalate (DOP). []

Q12: Are there any non-acidic catalytic methods for producing diisononyl phthalate?

A13: Yes, a method utilizing a non-acidic catalyst for diisononyl phthalate production has been developed. [] This approach aims to minimize environmental pollution associated with traditional acid-catalyzed methods. []

Q13: Can isononylamine be synthesized from 2-ethylhexanol?

A14: Yes, isononylamine can be produced starting from 2-ethylhexanol. [] The process involves several steps: dehydration of 2-ethylhexanol to octene, hydroformylation to isononanal, optional hydrogenation to isononanol, and finally, reductive amination or ammonolysis to obtain isononylamine. []

Q14: What are the applications of isononylamine?

A15: Isononylamine, synthesized from 2-ethylhexanol, finds use in diverse applications. [] It acts as a corrosion inhibitor, an auxiliary in rubber formulations, and a vulcanization accelerator. [] It is also added to lubricants to enhance the wear resistance of mechanical equipment operating under high pressure. []

Q15: What are the advantages of using higher-class alcohols in the synthesis of adipate cold-resistant plasticizers?

A16: Employing higher-class alcohols like decanol, isononyl alcohol, or 810 alcohol in the synthesis of adipate plasticizers, instead of 2-ethylhexanol, leads to products with increased molecular weight and longer molecular chains. [] This results in improved volatility resistance, extraction resistance, and transfer resistance when used in PVC products. []

Q16: What innovative catalyst system has been developed for the industrial production of isononyl alcohol?

A17: A novel rhodium-phosphine oxide catalyst system has been developed and implemented for large-scale isononyl alcohol production. [] This system offers high selectivity towards isononyl aldehyde (over 98%) and incorporates a regeneration step for the rhodium catalyst, making the process cost-effective and sustainable. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.